1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone 1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16095920
InChI: InChI=1S/C19H14O2/c20-18(15-7-3-1-4-8-15)13-11-17-12-14-19(21-17)16-9-5-2-6-10-16/h1-14H/b13-11+
SMILES:
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol

1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone

CAS No.:

Cat. No.: VC16095920

Molecular Formula: C19H14O2

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone -

Specification

Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
IUPAC Name (E)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C19H14O2/c20-18(15-7-3-1-4-8-15)13-11-17-12-14-19(21-17)16-9-5-2-6-10-16/h1-14H/b13-11+
Standard InChI Key ATYVZTGIQBANCN-ACCUITESSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

1-Phenyl-3-(5-phenyl-furan-2-yl)-propenone (IUPAC name: (E)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one) belongs to the furan-chalcone hybrid family. Its structure features:

  • Phenyl group at position 1 of the propenone backbone, contributing to hydrophobic interactions in biological systems.

  • 5-phenylfuran-2-yl moiety at position 3, enhancing electronic delocalization and hydrogen-bonding capacity.

  • α,β-unsaturated ketone core, enabling Michael addition reactions and conjugation-dependent bioactivity .

The compound’s planar geometry facilitates π-π stacking with aromatic residues in enzyme active sites, as evidenced by molecular docking studies of analogs like 8d in COX-2 . Substituents on the furan ring significantly modulate selectivity; for instance, benzenesulfonamide groups improve COX-2 affinity by targeting hydrophilic pockets .

Synthetic Methodologies

Claisen-Schmidt Condensation

The primary synthesis route involves acid-catalyzed aldol condensation between 2-acetylfuran and substituted benzaldehydes . Microwave-assisted methods enhance yield (85–92%) compared to conventional heating (65–90%) :

Procedure:

  • Dissolve 2-acetylfuran (1.0 eq) and benzaldehyde derivative (1.2 eq) in acetic acid containing 1 M HCl.

  • Heat at 80°C under microwave irradiation (300 W) for 10–15 minutes.

  • Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via recrystallization .

Key intermediates:

  • 5-Aryl-2-furan-2-carbaldehydes (3a–s) synthesized via Sonogashira coupling or Vilsmeier-Haack formylation .

  • Chalcone derivatives characterized by ¹H-NMR doublets at δ 7.68–7.77 ppm (olefinic protons) and ¹³C-NMR carbonyl signals at 189–194 ppm .

Pharmacological Applications

Anti-Inflammatory Activity

Analogous compounds (e.g., 4c, 8d) exhibit dual COX-1/COX-2 inhibition with selectivity indices (SI) up to 253.00 :

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index
4c12.650.056224.26
8d11.320.045253.00

Mechanistic studies reveal:

  • PG E₂ inhibition: 44.23–51.4% at 10 µM .

  • TNFα suppression: 33.48–41.41% in murine macrophages .

  • Ulcerogenic liability: Absent in rodent models at therapeutic doses .

Urease Inhibition

Furan-chalcone derivatives (4h, 4s) outperform thiourea (IC₅₀ = 21.25 µM) in Jack bean urease assays :

CompoundIC₅₀ (µM)
4h16.13 ± 2.45
4s18.75 ± 0.85

Structure-activity relationship (SAR) analysis indicates electron-withdrawing groups (e.g., Cl, CF₃) at the furan’s 5-position enhance enzyme binding via halogen bonds .

Spectral Characterization

Critical spectroscopic data for structural elucidation includes:

  • ¹H-NMR: Olefinic protons as doublets (J = 15.6 Hz) at δ 7.68–7.77 ppm; furan H-3/H-4 signals at δ 6.45–7.32 ppm .

  • ¹³C-NMR: Carbonyl carbon at δ 189–194 ppm; furan C-2/C-5 at δ 152–160 ppm .

  • ESI-MS: Molecular ion peaks at m/z 290–330 consistent with [M+H]⁺ .

Structure-Activity Relationships (SAR)

  • Furan substitution: 5-Aryl groups with para-electron-withdrawing substituents (e.g., -SO₂NH₂) improve COX-2 selectivity by 3.5-fold .

  • Propenone linker: The α,β-unsaturated system is essential for Michael addition-mediated enzyme inhibition .

  • Phenyl ring modifications: Ortho-chloro substituents enhance urease inhibition by 40% compared to unsubstituted analogs .

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